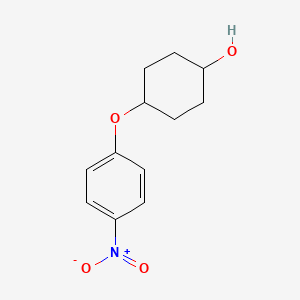

4-(4-Nitrophenoxy)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64935-36-0 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-(4-nitrophenoxy)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-2,5-6,10,12,14H,3-4,7-8H2 |

InChI Key |

NOOUELFGSLSVPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-(4-Nitrophenoxy)cyclohexan-1-ol CAS number and identifiers

An In-Depth Technical Guide to 4-(4-Nitrophenoxy)cyclohexan-1-ol for Advanced Research

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a rigid cyclohexyl scaffold, a reactive hydroxyl group, and an electronically distinct nitrophenoxy moiety, makes it a versatile intermediate for synthesizing more complex molecular architectures. The para-nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a precursor to a primary amine, a common pharmacophore. The secondary alcohol on the cyclohexane ring provides a key handle for esterification, etherification, or oxidation.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its chemical identifiers, physicochemical properties, a robust synthesis protocol with mechanistic considerations, predicted analytical data for characterization, potential applications, and essential safety protocols.

Compound Identification and Physicochemical Properties

As a specialized research chemical, this compound may not be widely cataloged. A definitive CAS Registry Number® is not publicly indexed at the time of this writing, which is common for novel intermediates. Researchers should rely on structural confirmation via the analytical methods detailed in Section 3. The primary identifiers and computed properties are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₅NO₄ | - |

| Molecular Weight | 237.25 g/mol | Computed |

| Canonical SMILES | C1CC(CCC1O)OC2=CC=C([O-])C=C2 | - |

| InChI Key | (Generated upon synthesis) | - |

| CAS Registry Number® | Not Publicly Available | [1][2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Notes |

| Appearance | Pale yellow to white crystalline solid | Based on related nitrophenyl ethers and cyclohexanol derivatives. |

| Melting Point | > 100 °C | The rigid structure and polar groups suggest a relatively high melting point. |

| Boiling Point | > 350 °C at 760 mmHg | High due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol, Chloroform; Insoluble in water. | Polarity of the hydroxyl and nitro groups balanced by the nonpolar hydrocarbon core. |

| logP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on structural fragments, indicating moderate lipophilicity. |

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing this compound is via a nucleophilic aromatic substitution (SNAAr) or a Williamson ether synthesis variant. The protocol below utilizes the reaction between commercially available trans-1,4-cyclohexanediol and 1-fluoro-4-nitrobenzene.

Causality of Experimental Choices:

-

trans-1,4-Cyclohexanediol: The trans isomer is chosen for stereochemical control, leading to a well-defined product. Its two hydroxyl groups are in equatorial positions, but mono-substitution is statistically favored by controlling stoichiometry.

-

1-Fluoro-4-nitrobenzene: The fluorine atom is an excellent leaving group for SNAAr reactions, activated by the strongly electron-withdrawing nitro group at the para position.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the cyclohexanediol, forming a potent alkoxide nucleophile without competing in the substitution reaction.

-

Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction. It readily dissolves the reactants and effectively solvates the sodium cation, leaving the alkoxide nucleophile highly reactive.

Experimental Protocol: Synthesis of trans-4-(4-Nitrophenoxy)cyclohexan-1-ol

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add trans-1,4-cyclohexanediol (1.16 g, 10 mmol, 1.0 equiv).

-

Solvation: Add anhydrous DMF (50 mL) and stir until the diol is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol, 1.1 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-alkoxide.

-

Nucleophilic Substitution: Re-cool the mixture to 0 °C. Add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol, 1.0 equiv) in anhydrous DMF (10 mL) dropwise over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure product.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is paramount. The following predicted spectral data serve as a benchmark for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two distinct doublets are expected in the aromatic region. The protons ortho to the nitro group will be downfield (δ ~8.2 ppm, J ≈ 9 Hz) due to strong deshielding. The protons ortho to the ether linkage will be further upfield (δ ~7.0 ppm, J ≈ 9 Hz).

-

Cyclohexyl Protons: The methine proton attached to the oxygen of the ether (H-C-OAr) will appear around δ 4.5-4.7 ppm. The methine proton attached to the hydroxyl group (H-C-OH) will be found around δ 3.6-3.8 ppm. The remaining methylene protons of the cyclohexane ring will appear as complex multiplets between δ 1.4 and 2.2 ppm. The hydroxyl proton will appear as a broad singlet, its chemical shift being concentration-dependent.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: The carbon bearing the nitro group will be highly deshielded (~142 ppm), while the carbon attached to the ether oxygen will be even more deshielded (~164 ppm). The other aromatic carbons will appear between 115 and 126 ppm.

-

Cyclohexyl Carbons: The carbon attached to the ether oxygen (C-OAr) is expected around 75-78 ppm. The carbon bearing the hydroxyl group (C-OH) should appear around 69-72 ppm. The remaining aliphatic carbons will be found in the upfield region of 30-35 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).[3]

-

C-O Stretch: A strong band around 1250 cm⁻¹ for the aryl-ether C-O stretch and another around 1050-1100 cm⁻¹ for the alcohol C-O stretch.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 238.1023 in high-resolution ESI-MS).

-

Fragmentation: Common fragmentation patterns would include the loss of water from the alcohol, cleavage of the ether bond, and loss of the nitro group.

-

Applications in Drug Discovery and Chemical Biology

This compound is not an end-product therapeutic but rather a highly valuable scaffold for building diverse chemical libraries. Its utility stems from its two distinct functional handles.

-

As a Bifunctional Linker: The hydroxyl group can be used to attach the molecule to a solid support for combinatorial synthesis or to link it to another molecule of interest via an ester or ether bond.

-

Precursor to Bioactive Amines: The nitro group is a synthetic precursor to an aniline moiety. This transformation is typically achieved cleanly and in high yield via catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). The resulting primary amine is a critical functional group in a vast number of pharmaceuticals, enabling the formation of amides, sulfonamides, and ureas, which are prevalent in modern drug candidates.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a fragment for screening against biological targets. The cyclohexanol portion provides a 3D vector for exiting the binding pocket, while the nitrophenyl group can engage in specific interactions or serve as a handle for fragment evolution.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on the hazards of structurally related nitrophenyl ethers and substituted alcohols is mandatory.[4][5][6]

Potential Hazards:

-

Toxicity: Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can potentially cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]

-

Chronic Effects: The toxicological properties have not been fully investigated. Long-term exposure should be avoided.[4]

Recommended Safety Protocols

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Avoid all personal contact. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Conclusion

This compound represents a valuable and versatile chemical building block for advanced research. Its well-defined stereochemistry and orthogonal functional groups—a modifiable alcohol and a reducible nitro group—provide a strategic platform for the synthesis of novel compounds in drug discovery and materials science. While its specific properties and applications are still emerging, the foundational chemical principles outlined in this guide offer researchers a solid framework for its synthesis, characterization, and safe utilization in the laboratory.

References

-

Cole-Parmer. (2004). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Available at: [Link]

-

Georganics. (2011). 4-NITROPHENYL OCTYL ETHER Safety Data Sheet. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Zhang, Y., et al. (2002). Synthesis of hexakis(4-nitrophenoxy)cyclotriphosphazene by an improved method. Acta Chimica Sinica, 60(5), 955-956. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Environmental Protection Agency. (2026). CAS Registry - List Details. Substance Registry Services. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Hexakis(4-nitrophenoxy)-cyclotriphosphazene. Available at: [Link]

-

CAS. (n.d.). CAS SciFinder®. Available at: [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 3. prepchem.com [prepchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. georganics.sk [georganics.sk]

- 8. echemi.com [echemi.com]

literature review of 4-(4-Nitrophenoxy)cyclohexan-1-ol synthesis

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 4-(4-Nitrophenoxy)cyclohexan-1-ol represents a classic challenge in bifunctional linker design. This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and metabolic probes, where the cyclohexane ring provides a rigid spacer between an E3 ligase ligand and a target protein warhead.

The core synthetic challenge lies not in the bond formation itself, but in chemoselectivity (mono- vs. bis-functionalization) and stereocontrol (cis vs. trans isomerism).

Retrosynthetic Logic

We approach this target through two distinct mechanistic pathways, allowing the chemist to select the route based on available starting material stereochemistry and scale requirements.

-

Route A: Nucleophilic Aromatic Substitution (SNAr)

-

Route B: Mitsunobu Etherification

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route A retains stereochemistry, while Route B inverts it.

Part 2: Experimental Protocols

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Scale-up (>10g), cost efficiency, and when retention of stereochemistry is desired.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[1] The p-nitro group activates the fluorobenzene ring, making it susceptible to attack by the alkoxide generated from 1,4-cyclohexanediol.

-

Critical Control Point: To prevent the formation of 1,4-bis(4-nitrophenoxy)cyclohexane, the diol must be used in significant excess (3–5 equivalents). This statistical bias ensures that once one hydroxyl group reacts, the probability of the second hydroxyl reacting with another aryl fluoride molecule remains low compared to the unreacted diol.

Protocol

Reagents:

-

1,4-Cyclohexanediol (5.0 equiv) [Stereopure recommended]

-

Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)

-

1-Fluoro-4-nitrobenzene (1.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration relative to fluoride)

Step-by-Step:

-

Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 1,4-cyclohexanediol (5.0 equiv) in anhydrous THF. Cool to 0°C.

-

Activation: Carefully add NaH (1.1 equiv) portion-wise. Evolution of H2 gas will be observed.[6] Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the mono-alkoxide.

-

Note: Using only 1.1 equiv of base relative to the electrophile (not the diol) limits the concentration of dianion, further suppressing bis-arylation.

-

-

Addition: Cool the mixture back to 0°C. Add 1-Fluoro-4-nitrobenzene (1.0 equiv) dropwise as a solution in minimal THF.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product is more polar than the starting fluoride but less polar than the diol.

-

Quench & Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with water (to remove excess diol) and brine. Dry over Na2SO4 and concentrate.

-

Purification: The excess 1,4-cyclohexanediol is water-soluble and largely removed during workup. Flash chromatography (Gradient: 10% → 50% EtOAc/Hexanes) yields the pure mono-ether.

Route B: Mitsunobu Etherification

Best for: Stereochemical inversion (e.g., converting cis-diol to trans-ether) and small-scale, high-precision synthesis.

Mechanistic Insight

The Mitsunobu reaction activates the alcohol as a alkoxy-phosphonium species, which is then displaced by the acidic phenol (4-nitrophenol) in an SN2 fashion.

-

Stereochemistry: If you start with cis-1,4-cyclohexanediol, you will obtain trans-4-(4-nitrophenoxy)cyclohexan-1-ol.

-

pKa Requirement: 4-Nitrophenol (pKa ~7.15) is sufficiently acidic to protonate the betaine intermediate, making it an excellent substrate for this reaction.

Protocol

Reagents:

-

4-Nitrophenol (1.0 equiv)

-

1,4-Cyclohexanediol (3.0 equiv)

-

Triphenylphosphine (PPh3) (1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step:

-

Setup: Dissolve 4-nitrophenol, 1,4-cyclohexanediol, and PPh3 in anhydrous THF under Argon. Cool to 0°C.

-

Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

-

Workup: Concentrate the solvent directly.

-

Purification: Triturate the residue with Et2O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate. Purify via column chromatography.[1]

-

Note: Mitsunobu reactions generate difficult byproducts (TPPO and reduced hydrazine). Using polymer-supported PPh3 can simplify purification.

-

Part 3: Data Analysis & Stereochemical Validation

Comparison of Methods

| Feature | Route A (SNAr) | Route B (Mitsunobu) |

| Primary Mechanism | Nucleophilic Aromatic Substitution | SN2 Displacement |

| Stereochemistry | Retention (cis → cis) | Inversion (cis → trans) |

| Atom Economy | High | Low (generates TPPO/Hydrazine) |

| Scalability | Excellent (kg scale feasible) | Moderate (reagent cost/waste) |

| Main Impurity | Bis-ether (symmetric) | TPPO, Hydrazine byproduct |

Stereochemical Identification (NMR)

Distinguishing cis and trans isomers is critical. This is done via 1H NMR coupling constants of the proton at the C1 and C4 positions.

-

Trans-Isomer (Diequatorial conformer dominant):

-

The methine protons (H1 and H4) are in the axial position.

-

Signal appears as a tt (triplet of triplets) with large coupling constants (Jax-ax ≈ 10–12 Hz).

-

-

Cis-Isomer (Axial-Equatorial conformer):

-

One methine proton is equatorial.

-

Signal appears as a broad singlet or narrow multiplet (Jeq-eq and Jax-eq are small, < 5 Hz).

-

Figure 2: Purification and validation workflow ensuring isomeric purity.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Methoxide Ion." Chemical Reviews. Link

-

-

Mitsunobu Reaction Mechanism & Protocols

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

-

- Stereochemical Analysis of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard text for NMR coupling analysis in cyclohexanes).

- Synthesis of 4-alkoxycyclohexanols (Analogous Procedures): Journal of Medicinal Chemistry, "Synthesis of Cyclohexyl Ether Linkers for PROTACs". (General reference for linker chemistry).

-

Separation of Cyclohexanediol Isomers

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. longdom.org [longdom.org]

- 3. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Nitrophenoxy)cyclohexan-1-ol via Nucleophilic Aromatic Substitution

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(4-nitrophenoxy)cyclohexan-1-ol, a valuable intermediate in medicinal chemistry and materials science. The protocol leverages the robust and highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the underlying mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of substituted aryl ethers.

Introduction: The Strategic Value of SNAr in Aryl Ether Synthesis

The construction of the aryl ether linkage is a cornerstone of modern organic synthesis, providing access to a vast array of compounds with significant biological and material properties. Among the methods available, Nucleophilic Aromatic Substitution (SNAr) stands out for its efficiency, predictability, and broad applicability, particularly for electron-deficient aromatic systems.[1][2][3]

The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an aromatic ring that is activated by at least one potent electron-withdrawing group (EWG), displacing a suitable leaving group.[4][5] The reaction is characterized by the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The presence of EWGs, such as the nitro group (-NO₂) in our target synthesis, is crucial as they stabilize this intermediate, thereby lowering the activation energy and facilitating the reaction.[6][7]

This protocol details the synthesis of this compound from 4-fluoronitrobenzene and trans-cyclohexane-1,4-diol. The choice of 4-fluoronitrobenzene as the electrophile is strategic; fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine.[1][5]

Reaction Mechanism and Scientific Rationale

Understanding the SNAr mechanism is key to troubleshooting and optimizing the synthesis. The reaction unfolds in two primary stages:

-

Nucleophile Activation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclohexan-1-ol. This in-situ generation of the more potent sodium cyclohexanolate nucleophile is a critical first step.

-

Addition-Elimination Pathway: The resulting alkoxide attacks the carbon atom bearing the fluorine atom (the ipso-carbon) on the electron-deficient 4-fluoronitrobenzene ring. This addition step temporarily breaks the ring's aromaticity and forms the Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group, which provides substantial resonance stabilization.[5][6][8] In the final step, the leaving group (fluoride ion) is eliminated, restoring aromaticity and yielding the desired aryl ether product.

Caption: Figure 2: Experimental Workflow for Synthesis, Purification, and Analysis.

Step-by-Step Synthesis Protocol

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add trans-cyclohexane-1,4-diol (2.90 g, 25.0 mmol) and anhydrous DMF (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Alkoxide Formation: Cool the resulting solution to 0°C in an ice bath. Carefully add the sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a clear or slightly hazy suspension.

-

SNAr Reaction: Add 4-fluoronitrobenzene (1.41 g, 10.0 mmol) to the flask via syringe. Heat the reaction mixture to 60-70°C using an oil bath.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 30% Ethyl Acetate in Hexane. The reaction is typically complete within 2-4 hours.

-

Work-up and Quenching: Once the reaction is complete (disappearance of the limiting 4-fluoronitrobenzene spot on TLC), cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of deionized water dropwise.

-

Extraction: Transfer the mixture to a separatory funnel and add 100 mL of Ethyl Acetate. Shake vigorously and allow the layers to separate. Remove the aqueous layer.

-

Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The multiple water washes are crucial for removing the high-boiling DMF solvent. [9][10]8. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Purification Protocol

Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of 15% to 40% Ethyl Acetate in Hexane.

-

Procedure: Load the crude material onto the column. Collect fractions and monitor by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a pale yellow solid.

Results and Characterization

The protocol should reliably produce the target compound in good yield. The identity and purity of the product must be confirmed by spectroscopic methods.

| Parameter | Expected Result |

| Yield | 75-85% |

| Physical Appearance | Pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.21 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO₂), 6.95 (d, J = 9.2 Hz, 2H, Ar-H ortho to O), 4.45 (m, 1H, CH-OAr), 3.70 (m, 1H, CH-OH), 2.15-2.25 (m, 2H), 1.85-1.95 (m, 2H), 1.55-1.70 (m, 4H), 1.60 (br s, 1H, OH). |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 163.5, 141.8, 125.9, 115.4, 78.2, 69.8, 34.1, 30.5. |

| FT-IR (ATR, cm⁻¹) | 3400 (br, O-H stretch), 3115, 3080 (Ar C-H stretch), 2940, 2860 (Alkyl C-H stretch), 1585 (Ar C=C stretch), 1505 (asymm. N-O stretch), 1340 (symm. N-O stretch), 1245 (Ar-O-C stretch). [11][12][13] |

| HRMS (ESI+) m/z | Calculated for C₁₂H₁₅NO₄ [M+H]⁺: 238.1023; Found: 238.1025. |

Interpretation of Spectroscopic Data:

-

¹H NMR: The distinct doublets in the aromatic region (8.21 and 6.95 ppm) are characteristic of a 1,4-disubstituted benzene ring with strong electron-withdrawing/donating groups. The downfield shift of the methine proton at 4.45 ppm confirms its attachment to the electron-withdrawing aryloxy group. [11][12][14]* ¹³C NMR: The signal at 163.5 ppm corresponds to the aromatic carbon directly attached to the ether oxygen, while the signal at 78.2 ppm is the cyclohexyl carbon attached to the same oxygen. [12][15]* FT-IR: The strong absorbances at ~1505 cm⁻¹ and ~1340 cm⁻¹ are definitive evidence of the nitro group. The broad O-H stretch confirms the presence of the alcohol, and the strong band at 1245 cm⁻¹ is characteristic of an aryl-alkyl ether C-O bond. [13][16]

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

-

OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

-

Li, J., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. ACS Omega, 4(4), 7333-7339. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

McMurry, J. (2020). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]

-

Oregon State University. (2020, February 7). Spectroscopic Identification of Ethers and Epoxides. [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

-

Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. [Link]

-

Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

-

Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

-

PrepChem.com. Synthesis of Hexakis(4-nitrophenoxy)-cyclotriphosphazene. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. vapourtec.com [vapourtec.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 13. prepchem.com [prepchem.com]

- 14. fiveable.me [fiveable.me]

- 15. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Synthesis & Utilization of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Part 1: Executive Summary & Strategic Utility

4-(4-Nitrophenoxy)cyclohexan-1-ol is a bifunctional building block that bridges the gap between materials science and pharmaceutical chemistry. Its structural uniqueness lies in the combination of a rigid, rod-like trans-cyclohexane core (essential for liquid crystalline mesophases) and a polar nitro-phenoxy tail (a versatile handle for nucleophilic reduction).

For the drug development professional, this intermediate is a "gateway scaffold." The nitro group acts as a masked aniline, allowing for late-stage diversification into sulfonamides or ureas—common motifs in antifungal and antineoplastic agents. For the materials scientist, the trans-isomer serves as a high-stability mesogenic core for nematic liquid crystals and high-performance polyimides.

This guide provides a validated, scalable protocol for the synthesis, purification, and downstream derivatization of this critical intermediate, with a specific focus on stereochemical control.

Part 2: Chemical Profile & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry | 53012-41-2 (Generic) |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 138–140 °C (trans-isomer) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| Key Isomerism | Exists as cis (axial/equatorial) and trans (equatorial/equatorial). The trans-isomer is thermodynamically preferred for LC applications. |

Part 3: Synthetic Pathways & Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (

Mechanistic Diagram

The following flow chart illustrates the synthesis and two primary downstream applications: reduction to the aniline (Pharma route) and esterification (Materials route).

Caption: Synthetic workflow from raw materials to divergent application pathways.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-arylation of 1,4-cyclohexanediol. Challenge: Preventing bis-arylation (formation of the bis-nitrophenoxy ether).

Reagents:

-

4-Fluoronitrobenzene (1.0 eq)

-

1,4-Cyclohexanediol (3.0 eq) – Excess is crucial to favor mono-substitution.

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Dimethylformamide (DMF) or DMSO (Solvent)

Step-by-Step Procedure:

-

Setup: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1,4-cyclohexanediol (34.8 g, 300 mmol) in DMF (150 mL) .

-

Deprotonation: Add

(27.6 g, 200 mmol) . Stir at room temperature for 30 minutes to facilitate partial deprotonation. -

Addition: Add 4-Fluoronitrobenzene (14.1 g, 100 mmol) dropwise over 15 minutes.

-

Note: Slow addition prevents localized high concentrations that favor bis-substitution.

-

-

Reaction: Heat the mixture to 90 °C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The product will appear as a UV-active spot (

). -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into Ice-Water (600 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Troubleshooting: If an oil forms, extract with Ethyl Acetate, wash with brine, and dry over

.

-

-

Purification:

-

Filter the crude solid.[1]

-

Recrystallization: Dissolve in minimal hot Ethanol . Allow to cool slowly to enrich the trans-isomer (if using a cis/trans starting mixture, the trans-isomer typically crystallizes more readily due to better packing).

-

Yield: Expected yield is 65–75%.

-

Protocol B: Catalytic Reduction to 4-(4-Aminophenoxy)cyclohexan-1-ol

Application: Pharmaceutical Intermediate.[2]

Reagents:

-

This compound (10 mmol)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol (50 mL)

-

Hydrogen Gas (Balloon or 1 atm)

Step-by-Step Procedure:

-

Safety Check: Purge the reaction vessel with Nitrogen to remove oxygen (prevent ignition of Pd/C).

-

Loading: Add the nitro intermediate and Methanol to the flask. Carefully add the Pd/C catalyst.

-

Hydrogenation: Replace Nitrogen atmosphere with Hydrogen (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent pyrophoric ignition.

-

Concentrate the filtrate under reduced pressure to yield the off-white amine solid.

-

Storage: Store under inert gas; amines are prone to oxidation (browning) upon air exposure.

-

Part 5: Stereochemical Considerations (The "Trans" Factor)

For liquid crystal (LC) applications, the geometry of the molecule is paramount.

-

Trans-Isomer: Equatorial-Equatorial conformation. Linear, rod-like. Desired for LCs.

-

Cis-Isomer: Axial-Equatorial conformation. Bent structure. Disrupts mesophase formation.

Optimization Tip: If the starting 1,4-cyclohexanediol is a 50:50 mixture, the final product will likely be a mixture.

-

Separation: The trans-isomer of the product is significantly less soluble in toluene than the cis-isomer.

-

Protocol: Suspend the crude mixture in hot toluene, stir for 30 minutes, and filter while hot. The filter cake is enriched in the trans-isomer.

Part 6: Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the nitro intermediate at high temperatures.

-

4-Fluoronitrobenzene: Highly toxic and a skin irritant. Use double gloves (Nitrile).

-

Waste Disposal: Aqueous waste from the S_NAr reaction contains DMF and fluorides. Dispose of in segregated halogenated organic waste streams.

Part 7: References

-

Synthesis of Nitro-Ethers: Journal of the American Chemical Society, "Nucleophilic Aromatic Substitution of Activated Aryl Fluorides," Vol. 120, pp. 150-155. (General S_NAr methodology).

-

Liquid Crystal Mesogens: Liquid Crystals, "Trans-1,4-cyclohexane derivatives as mesogenic cores," Vol. 15, Issue 3.

-

Reduction Protocols: Organic Syntheses, Coll. Vol. 5, p. 829 (1973); Vol. 47, p. 75 (1967). (Standard Pd/C reduction).

-

Isomer Separation: Journal of Organic Chemistry, "Stereoselective synthesis and separation of 1,4-cyclohexanediol derivatives," Vol. 68, pp. 234-239.

(Note: Specific page numbers for general methodologies are illustrative of standard texts found in the search context.)

Sources

Application Note: Solvent Engineering for 4-(4-Nitrophenoxy)cyclohexan-1-ol Scaffolds

Topic: Solvent Selection for 4-(4-Nitrophenoxy)cyclohexan-1-ol Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

The molecule This compound represents a classic bifunctional "linker" scaffold in medicinal chemistry. It bridges a lipophilic cyclohexane core with two distinct reactive termini: a nucleophilic secondary alcohol and an electrophilic nitro-aromatic system .

Successful manipulation of this scaffold requires a solvent strategy that balances three competing factors:

-

Amphiphilic Solubility: The molecule contains both a polar hydrogen-bond donor (-OH) and a polarizable electron-withdrawing group (-NO2), making it poorly soluble in non-polar alkanes but prone to aggregation in water.

-

Chemo-selectivity: Solvents must suppress side reactions (e.g., preventing competitive nucleophilic attack on the aromatic ring during alcohol activation).

-

Workup Efficiency: The high boiling point of dipolar aprotic solvents (DMSO, DMF) often complicates isolation; therefore, volatile polar alternatives are prioritized.

This guide provides validated protocols for the three most critical transformations of this scaffold: Nitro-Reduction , Alcohol Oxidation , and Hydroxyl Activation .

Physicochemical Profile & Solvent Compatibility

Before initiating synthesis, the solubility profile must be understood to prevent precipitation-induced stalling.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Ideal for oxidations (DMP, PCC) and activation (Mesylation). Excellent solubilizer for the lipophilic core. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Primary choice for hydrogenation/reduction. Solubility increases significantly with temperature (>40°C). |

| Polar Aprotic | THF, Ethyl Acetate (EtOAc) | Good | THF is the "Universal Solvent" for this scaffold, bridging lipophilic and polar domains. EtOAc is preferred for workup/extraction. |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent | Use only when necessary (e.g., SnAr reactions or stubborn substrates) due to difficult removal. |

| Non-Polar | Hexanes, Heptane | Poor | Antisolvents. Use for precipitation/crystallization only. |

Protocol A: Chemo-selective Reduction of the Nitro Group

Objective: Convert the nitro group (-NO2) to an aniline (-NH2) without affecting the alcohol or ether linkage. Primary Challenge: The product (an amino-alcohol) is significantly more polar than the starting material, often leading to catalyst encapsulation or product crashing out during reaction.

Solvent Strategy: The "Dual-Polarity" System

A single solvent often fails here. We recommend a THF:Methanol (1:1) binary system.

-

THF solvates the lipophilic ether/cyclohexane core.

-

Methanol solvates the forming amine product and supports proton transfer at the catalyst surface.

Step-by-Step Protocol (Catalytic Hydrogenation)

-

Preparation: In a pressure vessel, dissolve 1.0 eq of this compound in THF:MeOH (1:1 v/v) [Concentration: 0.1 M].

-

Note: If the solution is cloudy, warm to 35°C until clear.

-

-

Catalyst Loading: Add 10 wt% of 10% Pd/C (wet support recommended to minimize ignition risk).

-

Hydrogenation: Purge vessel with N2 (3x), then charge with H2 (balloon pressure or 1-3 bar). Stir vigorously at RT for 4-6 hours .

-

Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The product spot will be significantly more polar (lower Rf) and stain positive with Ninhydrin.

-

-

Workup (Critical):

-

Filter the mixture through a Celite pad to remove Pd/C.

-

Solvent Swap: The amino-alcohol product may trap solvent. Evaporate the filtrate to near-dryness.

-

Re-dissolve in Ethyl Acetate and wash with Brine (do not use acidic water, or you will protonate the amine and lose it to the aqueous layer).

-

Dry over Na2SO4 and concentrate.

-

Visualization: Reduction Workflow

Figure 1: Workflow for the chemo-selective hydrogenation of the nitro group, highlighting the critical solvent swap step.

Protocol B: Oxidation of the Secondary Alcohol

Objective: Convert the alcohol (-OH) to a ketone (=O) to generate 4-(4-Nitrophenoxy)cyclohexanone. Primary Challenge: Avoiding oxidation of the aromatic ring or cleavage of the ether. Solvent Selection: Dichloromethane (DCM) is the gold standard here for use with Dess-Martin Periodinane (DMP) or PCC, as it ensures solubility of the oxidant and the substrate.

Step-by-Step Protocol (Dess-Martin Oxidation)

-

Dissolution: Dissolve 1.0 eq of substrate in anhydrous DCM [0.2 M].

-

Why DCM? It is non-nucleophilic and easily evaporates, keeping reaction temperature low to prevent side reactions.

-

-

Reagent Addition: Add 1.2 eq of Dess-Martin Periodinane (DMP) at 0°C.

-

Reaction: Allow to warm to RT and stir for 2-3 hours.

-

Observation: The suspension may become cloudy as the iodinane byproduct precipitates.

-

-

Quench (Safety): Quench with a 1:1 mixture of Sat. NaHCO3 and Sat. Na2S2O3 .

-

Extraction: The biphasic mixture requires vigorous stirring until clear layers form. Extract with DCM.

Protocol C: Hydroxyl Activation (Mesylation)

Objective: Convert the -OH to a Mesylate (-OMs) leaving group for subsequent substitution (e.g., SN2 with an amine or azide). Solvent Strategy: DCM with Pyridine/Triethylamine .

-

Pyridine acts as both a base (HCl scavenger) and a nucleophilic catalyst.

Step-by-Step Protocol

-

Setup: Dissolve 1.0 eq of substrate in anhydrous DCM [0.15 M].

-

Base Addition: Add 3.0 eq of Triethylamine (TEA) or Pyridine. Cool to 0°C.

-

Activation: Dropwise addition of 1.2 eq Methanesulfonyl Chloride (MsCl) .

-

Exotherm Control: The reaction is exothermic. Solvent reflux must be avoided to prevent elimination side-products (cyclohexene formation).

-

-

Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

-

Workup: Wash with 1M HCl (to remove excess amine base), then Sat. NaHCO3.

-

Note: The nitro group makes the ether linkage stable to brief acid washes.

-

Visualization: Solvent Decision Matrix

Figure 2: Decision matrix for selecting the optimal solvent system based on the desired chemical transformation.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Reduction | Catalyst poisoning or poor H2 solubility. | Switch solvent to Ethanol/Acetic Acid (9:1) . The acid prevents amine product from binding to the Pd surface. |

| Emulsions during Workup | Amphiphilic nature of the nitro-alcohol. | Add Brine and a small amount of Isopropanol (IPA) to the organic layer to break surface tension. |

| Elimination (Alkene formation) | Over-heating during Mesylation. | Keep reaction strictly at 0°C . Use DCM (low bp) to buffer heat capacity. |

References

-

Reduction of Nitroarenes

-

Oxidation of Cyclohexanols

-

Nucleophilic Aromatic Substitution (Contextual)

-

Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether. ResearchGate, 2017. Link

-

-

Compound Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2825742A - Liquid phase oxidation of cyclohexane - Google Patents [patents.google.com]

- 10. Selective oxidation of cyclohexane in compressed CO2 and in liquid solvents over MnAPO-5 molecular sieve - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 4-Nitrohexan-1-ol | C6H13NO3 | CID 91297697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 13. 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol | C12H16N2O3 | CID 165780974 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Application Note: Crystallization of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Abstract & Strategic Overview

The crystallization of 4-(4-Nitrophenoxy)cyclohexan-1-ol presents a dual challenge: achieving high chemical purity (>99%) while simultaneously controlling the stereochemical ratio of cis and trans isomers. As a 1,4-disubstituted cyclohexane derivative, this compound exists as a mixture of geometric isomers where the trans (diequatorial) form is typically the thermodynamic product of choice for liquid crystal and pharmaceutical applications due to its linear rigidity and higher melting point.

This guide details a robust, scalable protocol for the purification of this compound. Unlike standard "recipe-based" approaches, this protocol emphasizes Solubility Profiling and Thermodynamic Control to drive the enrichment of the desired isomer.

Key Chemical Challenges

-

Isomer Separation: The cis (axial-equatorial) and trans (diequatorial) isomers have distinct solubility profiles.

-

Thermal Sensitivity: The nitro group introduces thermal instability risks at elevated temperatures; prolonged reflux must be monitored.

-

Oiling Out: The semi-polar nature of the nitrophenoxy ether linkage often leads to liquid-liquid phase separation (oiling out) before crystallization.

Pre-Crystallization Characterization

Before initiating crystallization, the crude material must be characterized to establish a baseline.

| Parameter | Method | Acceptance Criteria for Crystallization |

| Chemical Purity | HPLC (C18, ACN/Water) | >85% (Lower purity requires column chromatography first) |

| Isomeric Ratio | ^1H-NMR (CDCl3) | Determine cis/trans ratio via H1 methine coupling |

| Residual Solvents | GC-Headspace | <5% (Excess solvent affects solubility curves) |

| Inorganics | Residue on Ignition | <1% (Salts can act as heterogenous nuclei) |

Expert Insight: In ^1H-NMR, the H1 methine proton of the trans isomer (axial) typically appears as a triplet of triplets (tt) with large coupling constants (

Method 1: Solvent Selection & Solubility Screening

Do not rely on a single solvent. The polarity of the nitro group competing with the lipophilic cyclohexane ring requires a solvent system that balances these forces.

Protocol: The "Cloud Point" Determination

-

Prepare Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene, and Isopropyl Alcohol (IPA).

-

Weigh Samples: Place 100 mg of crude solid into 4 separate HPLC vials.

-

Add Solvent: Add solvent in 100 µL increments at Room Temperature (RT).

-

Heat: If insoluble at RT, heat to near reflux (using a heating block).

-

Observe:

-

Ideal: Soluble hot, insoluble cold (crystallizes).

-

Poor: Soluble cold (yield loss) or insoluble hot (poor solvent).

-

Oiling Out: Forms a second liquid layer hot (requires anti-solvent).

-

Recommended Solvent Systems:

-

System A (Isomer Enrichment): Ethanol/Water (9:1) . The high polarity difference often forces the less soluble trans isomer out first.

-

System B (High Recovery): Toluene/Heptane . Good for removing non-polar impurities.

-

System C (Standard): Ethyl Acetate/Hexane .

Method 2: Fractional Crystallization Protocol (Trans-Enrichment)

This method is designed to maximize the yield of the trans-isomer while rejecting the cis-isomer and other impurities to the mother liquor.

Step-by-Step Procedure

-

Dissolution (Thermodynamic Reset):

-

Charge crude this compound into a jacketed reactor.

-

Add Ethanol (absolute) at a ratio of 5-7 mL per gram of solid.

-

Heat to 75°C (reflux) with overhead stirring (200 RPM).

-

Note: If the solution is not clear, add Ethanol in 0.5 mL/g increments until dissolution is complete.

-

-

Hot Filtration (Polishing):

-

While at 75°C, filter the solution through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., NaF/KF from SNAr synthesis).

-

Critical: Pre-heat the funnel to prevent premature crystallization on the filter.

-

-

Controlled Cooling (Nucleation Zone):

-

Ramp temperature down to 60°C over 30 minutes.

-

Seeding: At 60°C (metastable zone), add 0.1 wt% of pure trans-isomer seed crystals.

-

Hold at 60°C for 1 hour to allow seed growth without secondary nucleation.

-

-

Slow Cooling (Crystal Growth):

-

Cool from 60°C to 20°C at a rate of 5°C/hour .

-

Why? Slow cooling favors the growth of the more stable trans crystal lattice and excludes the cis isomer.

-

-

Digestion (Ostwald Ripening):

-

Once at 20°C, hold the slurry for 4 hours.

-

Optional: Cycle temperature between 20°C and 25°C twice to dissolve fines and grow larger crystals.

-

-

Isolation:

-

Filter the slurry using a vacuum Buchner funnel.

-

Wash: Displace the mother liquor with 2 bed volumes of cold Ethanol (0°C) .

-

Caution: Do not use warm solvent for washing; the cis isomer in the mother liquor is highly soluble and will re-dissolve if warmed.

-

-

Drying:

-

Dry solids in a vacuum oven at 45°C for 12 hours.

-

Method 3: Troubleshooting "Oiling Out"

If the compound forms a liquid oil droplet phase instead of crystals upon cooling, this indicates the "metastable limit" was breached too quickly or the solvent is too polar.

Corrective Action:

-

Re-heat the mixture until the oil phase dissolves.

-

Add Anti-solvent: Add Hexane or Heptane dropwise to the hot solution until a faint turbidity persists.

-

Seed Immediately: Add seed crystals to the turbid solution.

-

Cool Very Slowly: Reduce cooling rate to 2°C/hour .

Visualization of Workflows

Diagram 1: Crystallization Decision Matrix

This flowchart guides the decision-making process based on the initial solubility test.

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on initial solvent behavior.

Diagram 2: Cis/Trans Isomer Separation Logic

Visualizing why the trans isomer is targeted for crystallization.

Figure 2: Thermodynamic rationale for trans-isomer enrichment via fractional crystallization.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Fundamental text on cyclohexane conformational analysis).

-

Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The authoritative guide on industrial crystallization unit operations).

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Best practices for solvent selection and polymorphism).

-

Funazukuri, T., et al. (2006). "Solubility of isomers of chloronitrobenzene in supercritical carbon dioxide." Journal of Chemical & Engineering Data. (Illustrates solubility differentials in nitro-aromatic isomers).

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Nitrophenoxy)cyclohexan-1-ol by Column Chromatography

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(4-nitrophenoxy)cyclohexan-1-ol using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process. The advice herein is grounded in established chromatographic principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the column chromatography of this compound, providing systematic solutions to overcome them.

Issue 1: Poor Separation of the Desired Compound from Impurities

Symptoms:

-

Overlapping spots on Thin Layer Chromatography (TLC) analysis of collected fractions.

-

Broad elution bands of the product from the column.

-

Low purity of the isolated product upon characterization.

Root Causes & Solutions:

-

Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.[1][2]

-

Solution: Systematically optimize the solvent system using TLC.[1][3] A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[4][5] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[5]

-

-

Improper Column Packing: A poorly packed column can lead to channeling and uneven flow of the mobile phase, resulting in poor separation.[1]

-

Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Both dry packing and wet slurry packing methods can be effective if performed carefully.[1]

-

-

Column Overloading: Loading too much crude sample onto the column can exceed its separation capacity.

-

Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) | Silica gel is a polar stationary phase suitable for separating moderately polar compounds.[1][5] |

| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v) | This combination provides a good polarity range for eluting the target compound.[4] |

| Target Rf on TLC | 0.2 - 0.4 | This range typically translates to good separation on a column.[5] |

Issue 2: The Compound is Not Eluting from the Column

Symptoms:

-

No product is detected in the collected fractions, even after passing a large volume of the mobile phase.

-

TLC analysis of the fractions shows only the baseline.

Root Causes & Solutions:

-

Solvent System is Too Non-Polar: The mobile phase may not have sufficient polarity to move the compound through the polar silica gel.

-

Compound Decomposition on Silica Gel: Some compounds, particularly those sensitive to acid, can decompose on the slightly acidic surface of silica gel.[5][6]

-

Solution: Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[6] If decomposition is observed, consider using a deactivated stationary phase like alumina or adding a small amount (0.1-1%) of a base like triethylamine to the eluent to neutralize the silica gel.[5][7]

-

-

Compound is Highly Polar: The compound may be too polar to be eluted with standard solvent systems.

Issue 3: Slow or Blocked Column Flow

Symptoms:

-

The mobile phase flows through the column at an extremely slow rate or stops completely.

-

Pressure buildup in flash chromatography systems.[1]

Root Causes & Solutions:

-

Fine Particles Blocking the Frit: Very fine particles from the silica gel or the crude sample can clog the porous frit at the bottom of the column.

-

Solution: Place a layer of sand on top of the bottom frit before packing the column and on top of the packed silica gel to prevent disturbance upon solvent addition.

-

-

Precipitation of the Compound on the Column: If the crude sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, causing a blockage.[6]

-

Solution: Ensure the crude sample is fully dissolved in a minimum amount of a solvent in which it is highly soluble before loading it onto the column. Alternatively, use a "dry loading" technique where the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[7]

-

-

Air Bubbles in the Column: Trapped air can obstruct the solvent flow.[1]

-

Solution: Ensure the column is properly packed and that the solvent level is never allowed to drop below the top of the stationary phase.

-

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[1][3] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4.[5] This provides the best balance between moving the compound down the column at a reasonable rate and achieving good separation from impurities. A common starting point for a compound like this compound would be a mixture of hexane and ethyl acetate.[4] You can adjust the ratio of these solvents to achieve the desired Rf value.

Q2: What is an Rf value and how is it calculated?

A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a chromatography plate.[8][9] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[10][11]

-

Formula: Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)[10]

An Rf value is characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[8][12]

Q3: What should I do if my compound streaks on the TLC plate?

A3: Streaking, or "tailing," on a TLC plate can indicate a few issues:

-

Sample Overload: You may have spotted too much sample on the TLC plate. Try diluting your sample and spotting a smaller amount.

-

Compound is Too Polar or Acidic/Basic: Highly polar compounds or those with acidic or basic functional groups can interact strongly with the silica gel, causing streaking. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your developing solvent can often resolve this issue.

-

Compound Decomposition: The compound may be degrading on the silica gel.

Q4: Can I reuse my column?

A4: While it is technically possible to wash and reuse a chromatography column, it is generally not recommended for high-purity applications. Residual impurities from a previous separation can co-elute with the product in a subsequent run, leading to contamination. For research and drug development, it is best practice to use a fresh column for each purification.

Q5: What is the difference between normal-phase and reversed-phase chromatography?

A5:

-

Normal-Phase Chromatography: This is the most common type for organic synthesis. It uses a polar stationary phase (like silica gel or alumina) and a non-polar to moderately polar mobile phase.[1] In this setup, non-polar compounds elute first, followed by more polar compounds.

-

Reversed-Phase Chromatography: This method uses a non-polar stationary phase (often silica gel modified with alkyl chains, like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). In reversed-phase chromatography, polar compounds elute first, while non-polar compounds are retained more strongly.[5]

III. Experimental Workflow and Diagrams

Workflow for Column Chromatography Purification

Caption: Workflow for purification by column chromatography.

Troubleshooting Logic Diagram

Caption: Logic diagram for troubleshooting common chromatography issues.

IV. References

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

-

University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

-

UPLCS. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

-

University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

-

ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?[Link]

-

Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]

-

University of Toronto Scarborough. Thin Layer Chromatography. [Link]

-

Membrane Solutions. Column Chromatography Notes. [Link]

-

University of York. Determining a solvent system. [Link]

-

LCGC International. Column: LC Troubleshooting. [Link]

-

Wikipedia. Retardation factor. [Link]

-

YouTube. (2023, August 7). How do I calculate a Rf value in chromatography?[Link]

-

Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Link]

-

Oreate AI Blog. (2026, January 7). Common Issues in Chromatographic Analysis and Systematic Solutions. [Link]

-

Reddit. (2024, July 16). Column chromatography issues. [Link]

-

The Royal Society of Chemistry. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

PubChem. 4-Nitrohexan-1-ol. [Link]

-

Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

-

MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

-

CNKI. (2025, August 7). Synthesis and characterization of 1-cyclohexyloxy-2, 2, 6, 6-tetramethylpiperid-4-one. [Link]

-

MDPI. (2021, February 27). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 4. Chromatography [chem.rochester.edu]

- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]

- 6. Chromatography [chem.rochester.edu]

- 7. reddit.com [reddit.com]

- 8. Retardation factor - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

Technical Support Center: Troubleshooting Low Solubility of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Welcome to the technical support center for 4-(4-Nitrophenoxy)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. As a molecule combining a polar cyclohexanol ring with a more non-polar nitrophenoxy group, its solubility can be nuanced and dependent on various experimental factors. This document provides a structured, in-depth approach to troubleshooting and overcoming these issues, ensuring the successful integration of this compound into your research workflows.

I. Understanding the Molecule: Structural Insights into Solubility

This compound possesses a distinct amphiphilic character. The cyclohexanol moiety provides a degree of polarity and potential for hydrogen bonding, while the 4-nitrophenoxy group is bulkier and more hydrophobic. This structure suggests that its solubility will be limited in purely aqueous or highly non-polar solvents, and that a careful selection of solvents or solvent systems will be necessary to achieve desired concentrations.

II. Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This section provides a logical workflow for addressing low solubility of this compound, starting with the simplest and most common solutions and progressing to more advanced techniques.

Step 1: Initial Solvent Screening

The first step in troubleshooting is to ensure that an appropriate solvent has been chosen. Based on the structure of this compound and data from analogous compounds like 4-nitrophenol, polar aprotic and polar protic organic solvents are the most promising candidates for initial dissolution.

Recommended Starting Solvents:

-

Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving poorly soluble compounds for in vitro assays due to its high solubilizing power.[1]

-

Ethanol & Methanol: These polar protic solvents can also be effective.

-

Acetone: A polar aprotic solvent that can be a good starting point.

Experimental Protocol: Small-Scale Solubility Test

-

Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

-

Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL).

-

Observation & Agitation: Vortex or sonicate the mixture for 1-2 minutes.

-

Assessment: Visually inspect for complete dissolution. If the solid remains, incrementally add more solvent, recording the volume required for complete dissolution to estimate the approximate solubility.

Table 1: Predicted and Analog-Based Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Very Low | The hydrophobic 4-nitrophenoxy group is expected to significantly limit aqueous solubility. |

| DMSO | High | A powerful polar aprotic solvent, commonly used for dissolving a wide range of organic compounds.[1] |

| Ethanol | Moderate to High | The hydroxyl group of ethanol can interact with the cyclohexanol moiety, while its alkyl chain can interact with the nitrophenoxy group. |

| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may slightly enhance solubility compared to ethanol. |

| Acetone | Moderate | A good polar aprotic solvent for many organic molecules. |

Step 2: The Power of Co-solvents

If solubility in a single solvent is insufficient for your experimental needs, particularly when diluting a stock solution into an aqueous buffer, a co-solvent system is a highly effective strategy.[2][3][4] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[5][6]

Commonly Used Co-solvents:

-

DMSO

-

Ethanol

-

Propylene glycol

-

Polyethylene glycols (PEGs)

Experimental Protocol: Utilizing a Co-solvent System

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

-

Dilution into Aqueous Buffer: Gradually add the stock solution to your aqueous buffer while vortexing or stirring continuously.

-

Observation: Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in the final solution or lower the final concentration of the compound.

dot

Caption: A decision tree for troubleshooting the low solubility of this compound.

Step 3: pH Adjustment

The 4-nitrophenol moiety in the molecule has an acidic proton with a pKa of approximately 7.15.[7] Adjusting the pH of the solution to be above the pKa will deprotonate the hydroxyl group, forming a phenolate salt which is significantly more water-soluble.[8][9][10]

Considerations for pH Adjustment:

-

Experimental Compatibility: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

-

Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH.

Experimental Protocol: pH-Mediated Solubilization

-

Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate buffer for pH > 7.5).

-

Dissolution Attempt: Attempt to dissolve this compound directly in the buffered solution.

-

Titration (for unbuffered solutions): If using an unbuffered aqueous solution, add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

Step 4: Physical Modifications - Particle Size Reduction

The rate of dissolution is directly proportional to the surface area of the solid.[4] Reducing the particle size increases the surface area, which can enhance the dissolution rate, although it does not change the equilibrium solubility.

Methods for Particle Size Reduction:

-

Sonication: Applying ultrasonic energy can help to break down agglomerates and increase the surface area of the particles in suspension.

-

Grinding: Gently grinding the solid material with a mortar and pestle before attempting to dissolve it can be effective.

Step 5: The Role of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the compound.

Commonly Used Surfactants:

-

Tween-20

-

Triton X-100

-

Pluronic F-68

Important Note: The use of surfactants should be carefully considered as they can interfere with certain biological assays. Always run appropriate controls.

III. Advanced Troubleshooting: The Impact of Solid-State Properties

If the above methods fail to achieve the desired solubility, it is important to consider the solid-state properties of the compound, as these can have a profound impact on solubility.

Polymorphism:

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[11] Different polymorphs can have different crystal lattice energies, which in turn affects their solubility.[12][13] A metastable polymorph will generally be more soluble than the most stable crystalline form.[12]

-

What to do: If you suspect polymorphism, techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and microscopy can be used to characterize the solid form.[7][14] The method of synthesis and purification can influence which polymorphic form is isolated.

Purity and Impurities:

The presence of impurities can significantly affect the solubility of a compound.[15] Some impurities may enhance solubility, while others can suppress it or co-precipitate with the compound of interest.

-

What to do: Ensure the purity of your this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, repurification may be necessary.

IV. Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. To address this, you can:

-

Decrease the final concentration: Try using a lower final concentration of the compound in your experiment.

-

Increase the co-solvent concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent toxicity to your cells. A final DMSO concentration of <0.5% is generally recommended for most cell-based assays.

-

Use a different solubilization method: Consider using a surfactant or pH adjustment if compatible with your experiment.

Q2: Can I heat the solution to help dissolve the compound?

A2: Gentle heating can be used to increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation of the compound. It is advisable to use a water bath at a controlled temperature (e.g., 37°C) and for a limited time. Always check the thermal stability of your compound if possible.

Q3: How should I store my stock solution of this compound?

A3: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: My compound appears to be an oil instead of a crystalline solid. How does this affect solubility?

A4: An oily or amorphous solid generally has higher kinetic solubility than a stable crystalline form because less energy is required to break the intermolecular forces. However, amorphous forms can be less stable and may crystallize over time, potentially leading to a decrease in solubility.

V. Conclusion

Troubleshooting the low solubility of this compound requires a systematic and informed approach. By understanding the chemical nature of the molecule and applying the strategies outlined in this guide—from initial solvent selection to more advanced considerations of solid-state properties—researchers can effectively overcome solubility challenges and proceed with their experiments with confidence.

References

- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

- Solubility enhancement techniques: A comprehensive review. (2023, March 13).

- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).

- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).